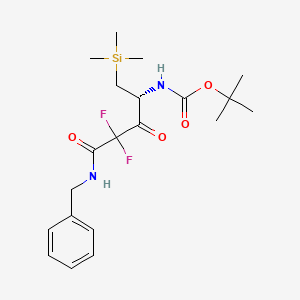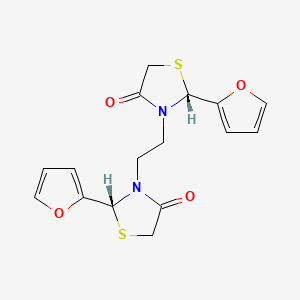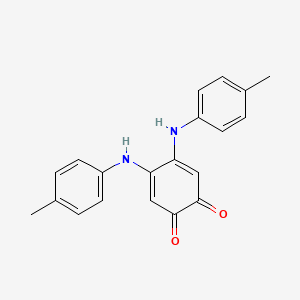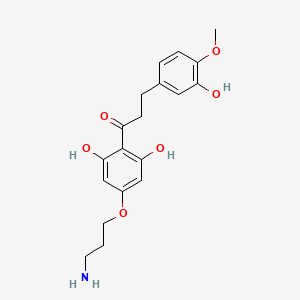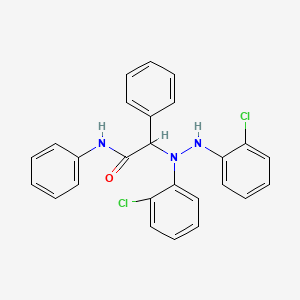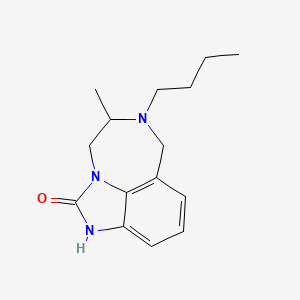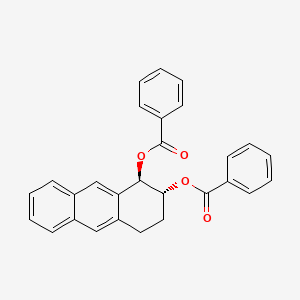
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- is a chemical compound with the molecular formula C14H14O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- typically involves the reduction of anthracene derivatives. One common method includes the catalytic hydrogenation of anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often involve elevated temperatures and pressures to ensure complete reduction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.
Reduction: Further reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in more saturated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- can be compared with similar compounds such as:
1,2,3,4-Tetrahydro-1,2-naphthalenediol: This compound has a similar structure but differs in the aromatic ring system, leading to different chemical and biological properties.
1,2,3,4-Tetrahydro-1,2-phenanthrenediol: Another structurally related compound with distinct properties due to the phenanthrene core. The uniqueness of 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- lies in its specific structural arrangement and the resulting chemical reactivity and biological activity.
Propiedades
Número CAS |
60967-91-1 |
|---|---|
Fórmula molecular |
C28H22O4 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
[(1R,2R)-1-benzoyloxy-1,2,3,4-tetrahydroanthracen-2-yl] benzoate |
InChI |
InChI=1S/C28H22O4/c29-27(19-9-3-1-4-10-19)31-25-16-15-23-17-21-13-7-8-14-22(21)18-24(23)26(25)32-28(30)20-11-5-2-6-12-20/h1-14,17-18,25-26H,15-16H2/t25-,26-/m1/s1 |
Clave InChI |
LFLNOUPTOOHTMK-CLJLJLNGSA-N |
SMILES isomérico |
C1CC2=CC3=CC=CC=C3C=C2[C@H]([C@@H]1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
C1CC2=CC3=CC=CC=C3C=C2C(C1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


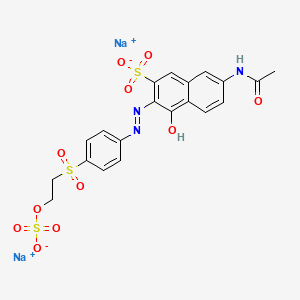
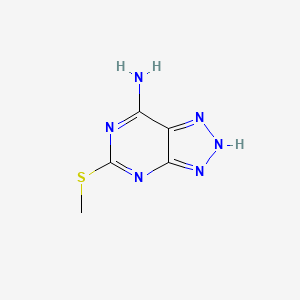
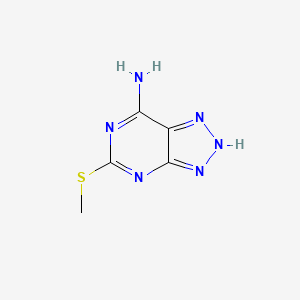
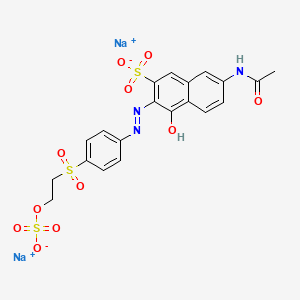
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)

